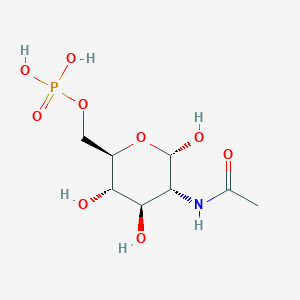
N-acetyl-D-glucosamine-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-D-glucosamine-6-phosphate is an important biochemical compound involved in various metabolic pathways. It is a derivative of glucosamine, where an acetyl group is attached to the amino group and a phosphate group is attached to the sixth carbon. This compound plays a crucial role in the metabolism of amino sugars and is involved in the biosynthesis of amino-sugar-nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-acetyl-D-glucosamine-6-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of N-acetyl-D-glucosamine. The enzyme N-acetylglucosamine kinase catalyzes the transfer of a phosphate group from ATP to N-acetyl-D-glucosamine, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-D-glucosamine-6-phosphate undergoes several types of chemical reactions, including:
Deacetylation: Catalyzed by the enzyme N-acetylglucosamine-6-phosphate deacetylase, resulting in the formation of glucosamine-6-phosphate and acetate.
Isomerization: The compound can be isomerized to form different structural isomers under specific conditions.
Common Reagents and Conditions
Deacetylation: Requires the enzyme N-acetylglucosamine-6-phosphate deacetylase and occurs under physiological conditions.
Isomerization: Can be induced by changes in pH or the presence of specific isomerase enzymes.
Major Products
Glucosamine-6-phosphate: Formed through deacetylation.
Various isomers: Formed through isomerization reactions.
Applications De Recherche Scientifique
N-acetyl-D-glucosamine-6-phosphate has a wide range of applications in scientific research:
Mécanisme D'action
N-acetyl-D-glucosamine-6-phosphate exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in the biosynthesis of amino-sugar-nucleotides, which are essential for the formation of glycoproteins and glycolipids. The compound is deacetylated by N-acetylglucosamine-6-phosphate deacetylase to produce glucosamine-6-phosphate, which then enters various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-D-galactosamine-6-phosphate: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine-6-phosphate: Lacks the acetyl group present in N-acetyl-D-glucosamine-6-phosphate.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
73495-11-1 |
|---|---|
Formule moléculaire |
C8H16NO9P |
Poids moléculaire |
301.19 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8+/m1/s1 |
Clé InChI |
BRGMHAYQAZFZDJ-PVFLNQBWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COP(=O)(O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


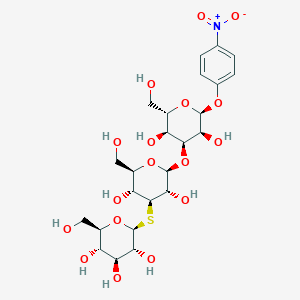
![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
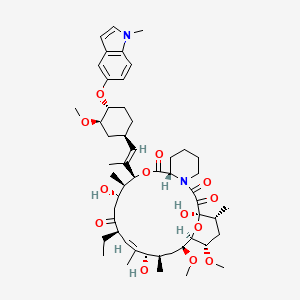
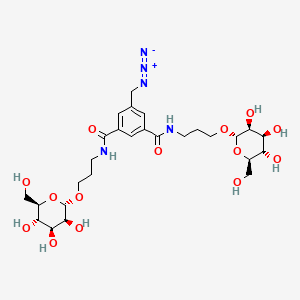
![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
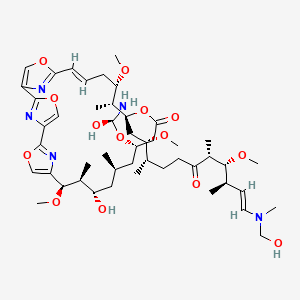
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
